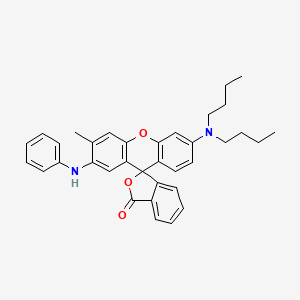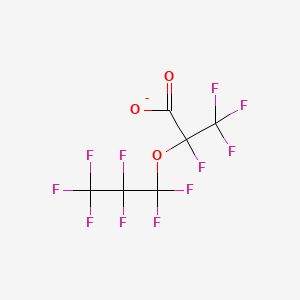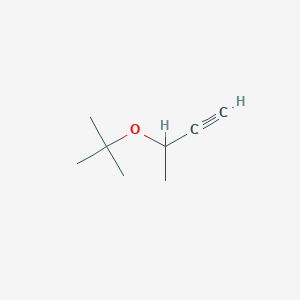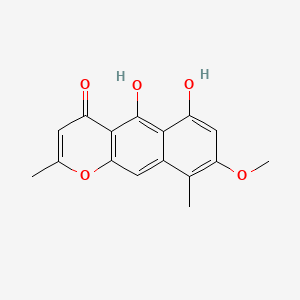
Gramine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gramine(1+) is an organic cation obtained by protonation of the tertiary amino function of gramine; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a gramine.
Wissenschaftliche Forschungsanwendungen
Molecular Mechanisms in Gramineous Plants
Gramineous plants have developed strategies to detoxify aluminum, a common soil toxicity issue, by secreting organic acid anions like citrate and malate from roots. Genes from the ALMT and MATE families are involved in this secretion process, showing varied expression patterns among different plant species. For instance, rice, a highly Al-tolerant species, has developed multiple detoxification mechanisms, including a transcription factor (ART1) that regulates over 30 genes associated with Al detoxification, contributing significantly to its high tolerance levels (Ma, Chen, & Shen, 2014).
Gramineous Forage Grass Germplasm Resources
The study and utilization of wild gramineous germplasm resources are essential in forage grass breeding. This area primarily involves the collection and primary identification of these resources. While the planting industry is developed in regions like Jiangsu province, the grass industry is relatively weak, underscoring the importance of investigating and utilizing these resources for forage grass breeding (Zhang Wen-jie, 2013).
Biological Dinitrogen Fixation in Gramineae
Biological nitrogen fixation (BNF) in the Gramineae family, especially in association with diazotrophic bacteria, is an area of interest. A better understanding of BNF could potentially turn research into practical approaches, especially in ecological studies under field conditions. Plant genotype is a key factor, along with the selection of efficient bacterial strains, for higher contributions of BNF. Discoveries of diazotrophic bacteria colonizing palm trees open new perspectives for using plants like African oil palm for biodiesel production, presenting an eco-friendly alternative to diesel fuel (Reis, Baldani, Baldani, & Dobereiner, 2000).
Advances in Root Hairs in Gramineae
Studies on Gramineae root hairs are crucial yet unsystematic. Research has been more theoretical than practical, and more qualitative than quantitative. There's a need for active, quantitative, and precise regulation and control of root hairs in species like Triticum aestivum (wheat). Data on the kinetics of formation, morphology, and structure of root hairs in situ, especially in actual wheat production, are still lacking, indicating a significant area for future research (Wu & He, 2011).
Eigenschaften
Produktname |
Gramine(1+) |
|---|---|
Molekularformel |
C11H15N2+ |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
1H-indol-3-ylmethyl(dimethyl)azanium |
InChI |
InChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3/p+1 |
InChI-Schlüssel |
OCDGBSUVYYVKQZ-UHFFFAOYSA-O |
SMILES |
C[NH+](C)CC1=CNC2=CC=CC=C21 |
Kanonische SMILES |
C[NH+](C)CC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(3,4-Dimethoxyphenyl)methyl-[(4-methylanilino)-sulfanylidenemethyl]amino]methyl]benzoic acid](/img/structure/B1226376.png)
![2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide](/img/structure/B1226377.png)




![2-[2-Hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1226386.png)
![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)-2-phenylacetamide](/img/structure/B1226389.png)

![3-(3,4,5-Trimethoxyphenyl)propanoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1226391.png)


![5-[[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester](/img/structure/B1226397.png)
![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1226399.png)